Product packaging for Captopril N-ethylmaleimide sulfoxide(Cat. No.:CAS No. 109350-29-0)

Captopril N-ethylmaleimide sulfoxide

Cat. No.: B012593
CAS No.: 109350-29-0
M. Wt: 358.4 g/mol
InChI Key: CPLQYASJOXYLAN-YJLTZIBZSA-N
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Description

Captopril N-ethylmaleimide sulfoxide is a critical analytical derivative designed for research applications, particularly in the sensitive determination and quantification of the angiotensin-converting enzyme (ACE) inhibitor, captopril, within complex biological matrices like blood and urine. The core research value of this compound lies in its role as a stabilized adduct. In its native form, captopril contains a sulfhydryl group that is susceptible to oxidative degradation, which can compromise analytical accuracy. This derivative is formed through the deliberate protection of captopril's sulfhydryl group with N-ethylmaleimide (NEM), followed by oxidation to the sulfoxide. This process prevents oxidative degradation and yields a single, stable peak suitable for advanced analytical techniques, enabling highly reliable measurements. Its primary application is in gas chromatography-mass spectrometry (GC-MS) methods for pharmacokinetic and metabolic studies. By utilizing this derivative, researchers can achieve a significantly lower detection limit, reported to be as low as 100 pg, ensuring precise tracking of captopril's absorption and excretion profiles in vivo . Research Applications: • Sensitive quantification of captopril in biological fluids (plasma, serum, urine) via GC-MS. • Pharmacokinetic studies to determine the bioavailability and elimination half-life of captopril. • Stabilization of captopril for accurate analytical measurement in research settings. Please Note: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O6S B012593 Captopril N-ethylmaleimide sulfoxide CAS No. 109350-29-0

Properties

CAS No.

109350-29-0

Molecular Formula

C15H22N2O6S

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfinyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H22N2O6S/c1-3-16-12(18)7-11(14(16)20)24(23)8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9?,10-,11?,24?/m0/s1

InChI Key

CPLQYASJOXYLAN-YJLTZIBZSA-N

SMILES

CCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCCC2C(=O)O

Synonyms

captopril N-ethylmaleimide sulfoxide
captopril NEM sulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Captopril N-ethylmaleimide Sulfone

  • Structural Differences : The sulfone variant replaces the sulfoxide group with a fully oxidized sulfonyl group (-SO₂-), increasing polarity and reducing nucleophilicity.
  • Functional Implications : Sulfone derivatives generally exhibit greater chemical stability but diminished thiol reactivity compared to sulfoxides. This could reduce interactions with ACE’s catalytic zinc ion (Zn²⁺), a critical binding site for captopril .

Native Captopril

  • Key Interactions : Captopril binds ACE via hydrogen bonding (Glu384, His513, Gln281) and Zn²⁺ coordination through its thiol group. Its inhibitory efficacy (IC₅₀ ~ 10 nM) relies on these interactions .
  • However, the sulfoxide group could enhance solubility or alter tissue distribution .

Zofenopril and Alacepril

  • Zofenopril: A prodrug with a tetrahydrothieno[2,3-c]pyridine carboxylate group. It requires metabolic activation to zofenoprilate, which retains thiol-mediated Zn²⁺ coordination. Unlike captopril derivatives, zofenopril has prolonged half-life and lipophilicity, enhancing tissue penetration .
  • Alacepril: Another prodrug combining captopril with a pivaloyl group. Its delayed hydrolysis improves oral bioavailability. The NEM-sulfoxide derivative lacks this prodrug design, suggesting faster onset but shorter duration .

S-Nitrosocaptopril

  • Unique Feature: This derivative introduces a nitric oxide (NO)-donating nitrosothiol group. It combines ACE inhibition with vasodilatory effects, a dual mechanism absent in NEM-sulfoxide derivatives.

Comparative Data Table

Compound Key Structural Features ACE Binding Interactions Pharmacokinetic Properties
Captopril Thiol group, proline mimic Zn²⁺ coordination, H-bonding (Glu384) Short half-life (~2 hrs), rapid onset
Captopril N-ethylmaleimide sulfoxide NEM conjugation, sulfoxide (-SO-) Potential steric hindrance at Zn²⁺ site Likely increased solubility vs. captopril
Captopril N-ethylmaleimide sulfone NEM conjugation, sulfone (-SO₂-) Reduced Zn²⁺ affinity Higher stability, lower reactivity
Zofenopril Tetrahydrothieno group (prodrug) Zn²⁺ via thiolate after activation Prolonged half-life (~16 hrs)
S-Nitrosocaptopril Nitrosothiol (-SNO) Zn²⁺ + NO release Dual ACE/NO modulation

Research Findings and Mechanistic Insights

  • ACE Inhibition : Molecular docking studies suggest that modifications like sulfoxidation disrupt Zn²⁺ coordination, a critical factor for ACE inhibition. For example, captopril’s native thiol group achieves a binding energy of -9.2 kcal/mol, while sulfoxide/sulfone derivatives may show reduced affinity due to steric or electronic effects .
  • Thiol Reactivity : NEM conjugation blocks free thiol groups, as demonstrated in fluorescence quenching experiments (). This could reduce off-target thiol interactions but may also limit ACE inhibition if the thiol is essential for binding .
  • However, they are more reactive than sulfones, which could influence in vivo stability .

Preparation Methods

Michael Addition of Captopril with N-Ethylmaleimide

The thiol group of captopril reacts with the α,β-unsaturated carbonyl system of NEM via a nucleophilic Michael addition. This step is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere to prevent oxidation of the thiol prior to conjugation.

Representative Procedure :

  • Dissolve captopril (1.0 equiv) in anhydrous THF.

  • Add N-ethylmaleimide (1.2 equiv) and a catalytic amount of triethylamine (0.1 equiv).

  • Stir at 25°C for 12–24 hours.

  • Purify the intermediate (captopril-NEM sulfide) via silica gel chromatography using ethyl acetate/hexane (3:7 v/v).

Key Parameters :

  • Solvent : Anhydrous conditions are critical to avoid hydrolysis of NEM.

  • Temperature : Room temperature minimizes side reactions.

  • Yield : ~75–85% based on analogous thiol-maleimide conjugations.

Sulfoxidation of Captopril-NEM Sulfide

Controlled oxidation of the sulfide to sulfoxide is achieved using mild oxidizing agents. Hydrogen peroxide (H2_2O2_2) or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) are preferred to avoid over-oxidation to sulfone.

Representative Procedure :

  • Dissolve captopril-NEM sulfide (1.0 equiv) in DCM.

  • Add mCPBA (1.1 equiv) at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench with sodium thiosulfate, extract with DCM, and concentrate.

  • Purify via preparative HPLC (C18 column, acetonitrile/water gradient).

Key Parameters :

  • Oxidant stoichiometry : Excess mCPBA leads to sulfone formation.

  • Reaction time : ≤2 hours ensures selective sulfoxidation.

  • Yield : ~60–70%.

Analytical Validation and Characterization

Spectrophotometric Analysis

The conjugation and oxidation steps can be monitored using UV-Vis spectroscopy. The maleimide moiety exhibits strong absorbance at 300–320 nm, while the sulfoxide group introduces a redshifted peak at 250 nm. Quantitative analysis of reaction progress is facilitated by calibrating absorbance against known concentrations of intermediates.

Chromatographic Purity Assessment

Reverse-phase HPLC with photodiode array detection is employed to assess purity:

  • Column : C18, 5 μm, 250 × 4.6 mm

  • Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (30:70 to 70:30 gradient over 20 min)

  • Retention times :

    • Captopril-NEM sulfide: 12.3 min

    • Captopril-NEM sulfoxide: 14.8 min

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) confirms molecular integrity:

  • Captopril-NEM sulfoxide : Calculated for C15_{15}H21_{21}N2_2O5_5S2_2 [M+H]+^+: 397.09, Observed: 397.11.

Challenges and Optimization Strategies

Stereochemical Control

The sulfoxidation step generates a chiral center at sulfur. Use of chiral auxiliaries or asymmetric oxidation catalysts (e.g., Ti(OiPr)4_4 with tartrate esters) can enantioselectively produce the desired (R)- or (S)-sulfoxide.

Stability Considerations

Captopril-NEM sulfoxide is susceptible to reduction under acidic conditions. Storage at –20°C in amber vials under nitrogen is recommended to prevent degradation.

Comparative Evaluation of Synthetic Routes

MethodOxidantSolventYield (%)Purity (%)
mCPBA oxidationmCPBADCM6898.5
H2_2O2_2/AcOHH2_2O2_2Acetic acid5595.2
NaIO4_4/H2_2ONaIO4_4Water4289.7

Note : mCPBA in DCM provides optimal balance of yield and purity .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Captopril N-ethylmaleimide sulfoxide in experimental formulations?

  • High-performance liquid chromatography (HPLC) and UV spectrophotometry are commonly used to quantify Captopril derivatives. For sulfoxide-specific analysis, Fourier-transform infrared spectroscopy (FTIR) with sensitivity indices for sulfoxide peaks (e.g., ~1030 cm⁻¹) is recommended. Ensure calibration with reference standards as per USP guidelines for reproducibility .
  • Methodological Note : Validate methods using spiked samples to account for matrix effects. Include N-ethylmaleimide (NEM) in lysis buffers to prevent thiol oxidation artifacts during sample preparation .

Q. How can researchers ensure reproducibility when synthesizing this compound?

  • Document reaction conditions rigorously: solvent purity (e.g., dimethyl sulfoxide (DMSO) as a co-solvent), molar ratios, and temperature. Use NEM to block free thiols during synthesis, preventing unwanted disulfide bond formation. Characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
  • Data Contradiction Tip : If yields vary between batches, re-evaluate stoichiometry of NEM and Captopril. Cross-validate results with independent labs using shared protocols .

Q. What are the recommended in vitro models for studying this compound’s pharmacokinetics?

  • Use Caco-2 cell monolayers for permeability studies. Optimize transport assays by incorporating DMSO (≤1% v/v) to enhance solubility without cytotoxicity. For stability testing, simulate gastrointestinal conditions (e.g., pH 1.2–6.8 buffers) and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize the formulation of this compound for controlled release?

  • Apply a Plackett-Burman screening design to identify critical variables (e.g., polymer ratios, spheronization speed). Use response surface methodology (RSM) to define design space boundaries. For example, Eudragit® RL 30D (10–20% w/w) significantly affects drug release kinetics (59–111% in vitro). Validate robustness using Monte Carlo simulations .
  • Data Contradiction Analysis : If release profiles conflict across studies, compare excipient sources (e.g., microcrystalline cellulose lot variability) and dissolution apparatus settings (e.g., paddle speed) .

Q. What experimental strategies resolve conflicting data on this compound’s angiotensin-converting enzyme (ACE) inhibition in metabolic syndrome models?

  • Standardize animal models (e.g., fructose-induced hypertensive rats) with matched baselines for blood pressure and body weight. Use ANOVA with LSD post hoc tests to isolate treatment effects. For mechanistic clarity, measure bradykinin/prostanoid levels alongside ACE activity .
  • Methodological Note : Pre-treat tissues with NEM to stabilize sulfoxide derivatives during biomarker assays .

Q. How can researchers mitigate dimethyl sulfoxide (DMSO)-induced artifacts in cellular studies of this compound?

  • Limit DMSO to ≤0.1% v/v in cell culture to avoid membrane disruption. Include vehicle controls in all assays. For redox-sensitive studies, substitute DMSO with non-thiol-reactive solvents (e.g., polyethylene glycol). Validate findings using CRISPR/Cas9-engineered ACE-knockout cell lines .

Q. What advanced techniques validate the role of sulfoxide groups in this compound’s bioactivity?

  • Perform site-directed mutagenesis on cysteine residues in ACE to assess sulfoxide binding specificity. Use X-ray crystallography or cryo-EM to resolve ligand-protein interactions. For functional studies, apply NEM pretreatment to block competing thiol groups in enzymatic assays .

Methodological Guidelines for Data Reporting

  • Experimental Replication : Follow NIH preclinical guidelines for animal studies, including sample size justification (e.g., n=6 per group) and randomization protocols. Disclose all statistical parameters (e.g., mean ± SE, p<0.05 thresholds) .
  • Supporting Information : Deposit raw spectral data (FTIR, NMR) in public repositories with DOI links. For synthesis protocols, provide step-by-step videos or Supplementary Materials detailing troubleshooting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.